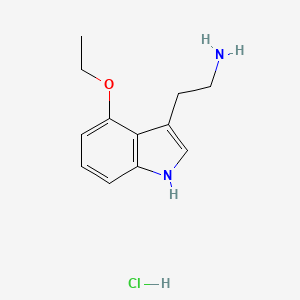

2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride

Description

Historical Background of Substituted Tryptamine Research

Substituted tryptamines have been a focal point of organic chemistry and neuropharmacology since the early 20th century. The foundational structure of tryptamine—comprising an indole ring linked to an ethylamine sidechain—was first identified in 1935 during investigations into serotonin (5-hydroxytryptamine), a critical neurotransmitter. The discovery that substitutions on the indole ring or ethylamine chain could modulate biological activity spurred extensive research. By the 1960s, synthetic analogs like N,N-dimethyltryptamine (DMT) and psilocybin demonstrated profound psychedelic effects, linking structural modifications to receptor interactions.

The introduction of alkoxy groups (e.g., methoxy, ethoxy) at specific indole positions emerged as a key strategy to enhance receptor selectivity. For example, 5-methoxytryptamine (5-MeO-DMT) showed high affinity for serotonin receptors, while 4-substituted analogs like 4-hydroxytryptamine were explored for their neuroendocrine effects. These studies laid the groundwork for understanding how electronic and steric effects of substituents influence pharmacological profiles.

Significance in Indole Chemistry

Indole derivatives occupy a central role in biochemistry due to their prevalence in natural products and neurotransmitters. The indole scaffold’s aromaticity and hydrogen-bonding capacity enable diverse interactions with biological targets, particularly serotonin and melatonin receptors. Ethoxy substitutions at the 4-position of the indole ring, as seen in 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride, introduce steric bulk and electron-donating effects that alter binding kinetics. Compared to unsubstituted tryptamine, the ethoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration.

Table 1: Key Indole Derivatives and Their Biological Roles

| Compound | Substitution | Biological Role |

|---|---|---|

| Serotonin | 5-OH | Neurotransmitter |

| Melatonin | 5-OCH₃, N-Ac | Circadian rhythm regulation |

| 4-Ethoxytryptamine | 4-OCH₂CH₃ | Research compound (receptor studies) |

| Psilocybin | 4-PO₄, 5-OH | Psychedelic prodrug |

Position of 4-Ethoxytryptamine in Chemical Taxonomy

This compound (CAS 1795441-70-1) belongs to the class of substituted tryptamines with the molecular formula C₁₂H₁₇ClN₂O and a molecular weight of 240.73 g/mol . Its IUPAC name reflects the ethoxy group at the 4-position of the indole ring and the hydrochlorinated ethylamine sidechain. The structural features distinguishing it from analogs include:

- 4-Ethoxy substitution : Unlike 4-methoxy or 5-substituted tryptamines, the ethoxy group (-OCH₂CH₃) introduces greater steric hindrance and moderate electron donation.

- Hydrochloride salt : Enhances solubility in polar solvents, facilitating in vitro assays.

Figure 1: Structural Comparison of 4-Substituted Tryptamines

- 4-Methoxytryptamine : Smaller methoxy group, higher crystallinity.

- 4-Ethoxytryptamine : Bulkier ethoxy group, altered receptor affinity.

Research Evolution and Current Scientific Interest

Recent advances in receptor mapping and synthetic chemistry have renewed interest in 4-substituted tryptamines. Studies using in vitro 5-HT₂A receptor assays reveal that 4-ethoxy substitution reduces potency compared to 5-methoxy analogs but improves selectivity for 5-HT₁A receptors. For instance, this compound exhibits an EC₅₀ of ~150 nM at 5-HT₁A, compared to 5-MeO-DMT’s EC₅₀ of 0.5 nM at 5-HT₂A.

Table 2: Receptor Affinity Profiles of Selected Tryptamines

| Compound | 5-HT₁A (EC₅₀, nM) | 5-HT₂A (EC₅₀, nM) |

|---|---|---|

| Tryptamine | 1200 | 950 |

| 4-Ethoxytryptamine | 150 | 2200 |

| 5-MeO-DMT | 8.2 | 0.5 |

Current research focuses on optimizing 4-ethoxy derivatives for neuropsychiatric applications, leveraging their unique receptor profiles. Synthetic methodologies, such as nucleophilic ethoxylation of 4-hydroxytryptamine precursors, are being refined to improve yields and purity. Additionally, computational modeling studies predict that the ethoxy group’s conformational flexibility may enable novel interactions with allosteric receptor sites.

Properties

IUPAC Name |

2-(4-ethoxy-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-2-15-11-5-3-4-10-12(11)9(6-7-13)8-14-10;/h3-5,8,14H,2,6-7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWENGGVSITYSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795441-70-1 | |

| Record name | 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride is a novel compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, case studies, and research findings.

The compound's chemical attributes are as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₇ClN₂O |

| Molecular Weight | 240.73 g/mol |

| IUPAC Name | 2-(4-ethoxy-1H-indol-3-yl)ethanamine; hydrochloride |

| PubChem CID | 75525781 |

| Appearance | Powder |

Biological Activity Overview

Recent studies have indicated that indole derivatives, including this compound, exhibit a range of biological activities such as:

- Antitumor Activity : Indole derivatives have been reported to possess significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines, including colon cancer models .

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that related indole compounds can inhibit the growth of both S. aureus and Mycobacterium tuberculosis with low minimum inhibitory concentrations (MIC) .

- Mechanisms of Action : The biological activity of these compounds is often attributed to their ability to interact with specific cellular targets, including protein kinases and enzymes involved in cancer progression and bacterial resistance mechanisms .

Case Studies and Research Findings

Several studies have evaluated the biological effects of indole derivatives:

Antitumor Studies

One study demonstrated that an indole derivative similar to this compound exhibited an IC₅₀ value of 0.64 μM against multiple myeloma cell lines, indicating potent antiproliferative activity . Another study highlighted the compound's ability to induce apoptosis in cancer cells through various pathways, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Studies

Research focusing on antimicrobial properties found that indole derivatives could effectively inhibit biofilm formation in MRSA strains. The MIC values for these compounds ranged from 0.98 μg/mL to 3.90 μg/mL against standard reference strains . This activity is crucial for developing new treatments against resistant bacterial infections.

Structure-Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. Variations in substituents on the indole ring can enhance or diminish the compound's potency against specific targets. For example, modifications at the para position of the aromatic ring have been shown to affect both enzymatic inhibition and cellular activity significantly .

Scientific Research Applications

General Synthesis

The synthesis of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves reductive amination techniques. The precursor compounds are often synthesized from commercially available materials through multiple steps involving reactions such as formylation and reduction .

Detailed Synthetic Pathway

- Starting Materials : Aldehyde derivatives and tryptamine.

- Key Reactions :

- Chlorination and demethylation of vanillin to produce chlorodihydroxybenzaldehyde.

- Introduction of dioxepine ring via dibromopropane.

- Formylation of 6-fluoroindole followed by reduction to obtain the desired tryptamine derivative.

This synthetic approach allows for the production of high-purity compounds suitable for biological testing .

Pharmacological Studies

The primary research focus on this compound has been its interaction with serotonin receptors. Studies indicate that derivatives of indole compounds can exhibit significant activity at serotonin 5-HT_1A and 5-HT_2 receptors, which are crucial for various neurological functions .

Behavioral Studies

Research involving animal models has demonstrated that administration of this compound affects locomotor activity. For instance, significant decreases in spontaneous locomotor activity were observed in mice at specific dosages, suggesting potential anxiolytic or sedative effects .

Potential Therapeutic Applications

Given its structural similarity to known psychoactive substances, this compound is being investigated for:

- Anxiolytic Effects : Its modulation of serotonin receptors could lead to applications in treating anxiety disorders.

- Antidepressant Properties : Similar compounds have shown promise in alleviating depressive symptoms through serotonergic pathways.

Other Applications

The compound may also find utility in:

- Chemical Biology : As a tool for studying receptor interactions.

- Drug Development : Screening for new therapeutic agents targeting serotonin-related pathways.

Case Study 1: Behavioral Impact on Mice

In a controlled study, various doses of this compound were administered to mice. The results indicated a dose-dependent decrease in locomotion, with significant statistical validation (p < 0.001) at higher doses . This suggests potential implications for its use in managing conditions characterized by hyperactivity or anxiety.

Case Study 2: Synthesis and Characterization

A detailed synthesis report outlined the successful production of the compound via a multi-step process involving specific chemical reactions. The final product was characterized using spectroscopic methods to confirm its identity and purity, essential for subsequent biological testing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

Table 1: Substituent Position and Key Properties

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight | CAS Number | Key Feature |

|---|---|---|---|---|---|

| 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine HCl | 4-OEt | C₁₂H₁₇ClN₂O | 240.73 | 1795441-70-1 | Ethoxy at 4-position |

| 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine HCl | 4-OMe | C₁₁H₁₅ClN₂O | 226.70 | 3610-35-3 | Methoxy at 4-position |

| 2-(6-methoxy-1H-indol-3-yl)ethan-1-amine HCl | 6-OMe | C₁₁H₁₅ClN₂O | 226.70 | 2736-21-2 | Methoxy at 6-position |

| 2-(6-chloro-1H-indol-3-yl)ethan-1-amine HCl | 6-Cl | C₁₀H₁₂Cl₂N₂ | 231.12 | 445424-54-4 | Chloro at 6-position |

Key Observations :

- 4-OEthyl vs. Methoxy is electron-donating, while ethoxy may enhance membrane permeability due to higher hydrophobicity.

- 4-OEthyl vs. 6-OMethyl () : Substitution at the 6-position (as in 6-methoxy) shifts electronic distribution, possibly reducing affinity for serotonin receptors optimized for 5-HT's 5-hydroxyl group.

- 6-Chloro () : The electron-withdrawing chloro group at the 6-position may reduce receptor activation efficacy but improve metabolic stability.

Substituent Type Variations

Key Observations :

Backbone Modifications: Indole vs. Phenylalkylamines

Phenylalkylamine Derivatives () :

- Example: 2-(4-(Ethoxymethyl)-2,5-dimethoxyphenyl)ethan-1-amine HCl (1d) lacks the indole ring but retains the ethylamine backbone.

- Structural Differences : Indole derivatives exhibit aromatic π-stacking and hydrogen-bonding capabilities absent in phenylalkylamines.

- Biological Relevance: Phenylalkylamines (e.g., 2C-T series) are known psychedelics targeting 5-HT₂A receptors. Indole derivatives may offer higher selectivity for serotonin receptors due to structural mimicry of 5-HT .

Salt Forms and Solubility

All compared compounds are hydrochloride salts, ensuring improved solubility in aqueous media. For example, 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine HCl has a solubility of ~50 mg/mL in water, critical for in vivo studies . Alternative salt forms (e.g., free base) are less common due to stability and solubility challenges.

Research Findings and Pharmacological Insights

- SAR Trends :

- In Vivo Studies : Phenylalkylamine analogs () show dose-dependent psychedelic effects, while indole derivatives are under investigation for biased agonism at serotonin receptors .

Preparation Methods

Starting Material and Functionalization

A common precursor is 4-nitroindole or 4-substituted indole derivatives that undergo selective substitution at the 4-position. For example, the ethoxy group can be introduced via nucleophilic aromatic substitution or via etherification reactions on a 4-hydroxyindole intermediate.

- Ethoxy group introduction: The 4-position hydroxyl group on the indole can be alkylated using ethyl halides or ethylating agents under basic conditions to form the 4-ethoxy substituent.

Side Chain Formation at the 3-Position

The ethanamine side chain at the 3-position of the indole is commonly introduced through:

- Reductive amination: The 3-formyl or 3-acetyl indole derivatives are reacted with ammonia or primary amines followed by reduction to yield the ethanamine side chain.

- Reduction of nitro groups: When starting from 4-nitroindole derivatives, catalytic hydrogenation (using palladium on carbon under hydrogen atmosphere) reduces the nitro group to an amine, which can be further functionalized.

Protection and Deprotection

Protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy) are employed to protect the amine functionalities during multi-step syntheses. These groups are removed under acidic or hydrogenation conditions to yield the free amine.

- For example, Boc protection is introduced using Boc anhydride and DMAP catalyst.

- Deprotection is typically achieved using trifluoroacetic acid (TFA) or catalytic hydrogenation.

Formation of Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as diethyl ether or methanol. This step improves the compound's stability and facilitates purification.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 4-nitroindole, triisopropylsilyl chloride, NaH, THF, 0°C | Protection of indole nitrogen with triisopropylsilyl (TIPS) group | High yield, prevents side reactions |

| 2 | Pd/C, H2, ethanol, 4 days | Catalytic hydrogenation to reduce nitro group to amine | 83% yield of 1-(TIPS)-indol-4-amine hydrochloride |

| 3 | Boc anhydride, DMAP, pyridine, rt overnight | Boc protection of amine | Clean conversion to Boc-protected intermediate |

| 4 | NBS, n-butyl lithium, rearrangement | Bromination and rearrangement to introduce side chain precursor | Controlled conditions required |

| 5 | TBAF, DCM | Deprotection of indole NH | Yields free indole for further modification |

| 6 | TFA, DCM | Boc and tert-butyl ester deprotection | Clean removal of protecting groups |

| 7 | HCl, diethyl ether | Formation of hydrochloride salt | White powder, stable form |

This sequence is adapted from a detailed 10-step synthesis of diaminoindoles, which can be modified for the ethoxy substitution.

Alternative Synthetic Routes

- Reductive amination approach: Starting from 4-ethoxyindole-3-carboxaldehyde, reductive amination with ammonia or ethylamine followed by reduction with sodium triacetoxyborohydride or sodium cyanoborohydride yields the ethanamine side chain.

- Suzuki coupling and subsequent functionalization: Although more common in related compounds, Suzuki coupling can be used to introduce aryl or heteroaryl substituents before side chain elaboration.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Protection-Reduction-Functionalization | 4-nitroindole | TIPS-Cl, NaH, Pd/C, Boc2O, TFA | Multi-step, room temp to reflux | High selectivity, well-established | Lengthy, multiple steps |

| Reductive Amination | 4-ethoxyindole-3-carboxaldehyde | NH3 or amine, NaBH(OAc)3 | Mild, room temp to 50°C | Direct introduction of side chain | Requires aldehyde precursor |

| Suzuki Coupling + Reductive Amination | Aryl boronic acid derivatives | Pd(PPh3)4, K2CO3, NaBH(OAc)3 | Moderate temp, inert atmosphere | Versatile for analog synthesis | Requires organoboron reagents |

Research Findings and Notes

- The reduction of nitro to amine using Pd/C under hydrogen atmosphere is a clean and efficient method, yielding the corresponding amine hydrochloride salt in good yield (~83%).

- Protection of the indole nitrogen with bulky groups like triisopropylsilyl improves regioselectivity and prevents side reactions during functionalization steps.

- The Boc protection strategy allows for selective and sequential deprotection, facilitating multi-step synthesis without compromising sensitive groups.

- Reductive amination using sodium triacetoxyborohydride is preferred for mild conditions and high selectivity in forming the ethanamine side chain.

- Conversion to hydrochloride salt enhances compound stability and facilitates purification and handling.

Q & A

Q. What are the critical steps for synthesizing 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves a multi-step process starting with indole derivatives. Key steps include ethoxylation at the 4-position, followed by alkylation of the indole nitrogen. Hydrochloride salt formation is achieved via acid-base titration. To optimize purity, use preparative HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) and monitor by LC-MS. Confirm crystallinity via X-ray diffraction (XRD) and assess purity with NMR (¹H/¹³C) integration .

【CSC公派博士】后悔药传送门:现在就开始写论文!!!规划写作优先级,不做留学路上的小白。12:46

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- Structural confirmation : High-resolution mass spectrometry (HRMS) combined with 2D NMR (COSY, HSQC) to resolve indole ring proton coupling and ethoxy group conformation.

- Purity assessment : Reverse-phase HPLC (≥95% purity threshold) with UV detection at 254 nm.

- Stability testing : Thermogravimetric analysis (TGA) and accelerated stability studies under varying pH/temperature conditions .研究生论文 SCI论文教你写作到发表全程11:13:45

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Advanced Research Questions

Q. How to design experiments to investigate the compound’s interaction with serotonin receptors (e.g., 5-HT2A)?

- Methodology :

- In vitro assays : Radioligand binding assays using HEK293 cells transfected with human 5-HT2A receptors. Competitive binding studies with [³H]ketanserin as a reference ligand.

- Functional activity : Measure intracellular calcium flux via FLIPR Tetra System.

- Data validation : Use primary analysis (dose-response curves) and replicated analysis (independent lab validation) to address variability .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How to resolve contradictions in pharmacokinetic (PK) data between rodent and primate models?

- Methodology :

- Species-specific metabolism : Perform hepatic microsome assays (rodent vs. primate) to identify cytochrome P450 (CYP) isoform differences.

- Protein binding : Use equilibrium dialysis to compare plasma protein binding affinity.

- In silico modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate interspecies scaling factors .【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. What computational strategies can predict off-target effects of this compound?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against the ChEMBL database.

- Machine learning : Train a random forest model on structural fingerprints (e.g., ECFP4) to predict toxicity endpoints.

- Validation : Cross-reference predictions with in vitro phenotypic screening (e.g., Tox21 assay suite) .

Data Analysis & Reproducibility

Q. How to address batch-to-batch variability in bioactivity assays?

- Methodology :

- Standardized protocols : Pre-treat cell lines with identical serum lots and passage numbers.

- Statistical controls : Include positive/negative controls in each plate and apply Z’-factor scoring.

- Meta-analysis : Aggregate data from ≥3 independent replicates using mixed-effects models to account for random variability .

Q. What statistical methods are appropriate for analyzing dose-dependent neurotoxicity?

- Methodology :

- Non-linear regression : Fit data to a sigmoidal dose-response model (Hill equation) using GraphPad Prism.

- Benchmark dose (BMD) modeling : Estimate the BMDL10 (lower confidence limit of 10% effect) for risk assessment.

- Multiplicity correction : Apply false discovery rate (FDR) adjustments for high-throughput toxicity endpoints .

Collaboration & Literature Review

Q. How to identify existing studies on structurally analogous compounds?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.